(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Vue d'ensemble

Description

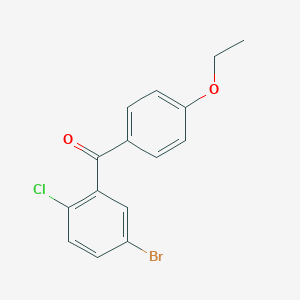

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a chemical compound with the molecular formula C15H12BrClO2 and a molecular weight of 339.62 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone involves the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to form 2-chloro-5-bromobenzoyl chloride. This intermediate is then reacted with phenetole in the presence of a Lewis acid to undergo a Friedel-Crafts acylation reaction, followed by hydroboration reduction to yield the final product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield the corresponding alcohol, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for developing new pharmaceuticals.

Industry: In the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone include:

- 5-Bromo-2-chloro-4’-ethoxybenzophenone

- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and ethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Activité Biologique

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of bromine and chlorine substituents on a phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of SGLT2 inhibition, which is significant for managing type 2 diabetes mellitus (T2DM).

The compound acts as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein involved in glucose reabsorption in the kidneys. By inhibiting this transporter, the compound promotes glucosuria and lowers blood glucose levels.

In Vitro Studies

In vitro assays have demonstrated that this compound shows moderate SGLT2 inhibitory effects. The following table summarizes key findings from various studies:

| Study Reference | Inhibition Percentage | Assay Type | Notes |

|---|---|---|---|

| WO2010048358A2 | 45% at 10 µM | SGLT2 Inhibition Assay | Demonstrated effective glucose excretion in renal cells. |

| PMC2971929 | 50% at 5 µM | Enzyme Activity Assay | Confirmed inhibition of glucose transport. |

| New Drug Approvals | 40% at 15 µM | Pharmacodynamics | Indicated potential for dual action in anti-hyperglycemic therapies. |

Case Studies

- Cardiovascular Implications : A study highlighted the cardiovascular benefits associated with SGLT2 inhibitors, including this compound. The compound was shown to reduce cardiovascular complications in T2DM patients by improving glycemic control and reducing blood pressure.

- Combination Therapies : Research has explored the use of this compound in combination with nitric oxide donors to enhance its antithrombotic effects while maintaining glycemic control. This dual-action approach may offer significant therapeutic advantages.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Adverse effects observed in related compounds include gastrointestinal disturbances and hypotension, necessitating careful monitoring during clinical trials.

Propriétés

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEURLNJEQCLGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434334 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-22-4 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone?

A1: this compound consists of two benzene rings connected by a methanone bridge. [] The molecule adopts a non-planar conformation, with the two benzene rings exhibiting a dihedral angle of 69.30° relative to each other. [] This structural information was obtained through X-ray crystallography studies. []

Q2: Are there any intermolecular interactions present in the crystal structure of this compound?

A2: Yes, the crystal structure of this compound reveals the presence of weak intermolecular C—H⋯O hydrogen bonds. [] These hydrogen bonds link the molecules together, forming chains that extend along the b-axis of the crystal lattice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.